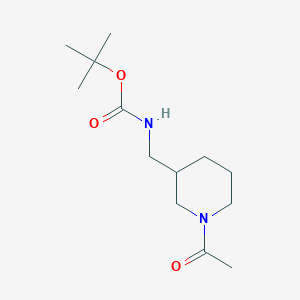

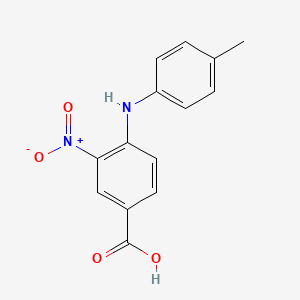

![molecular formula C17H17N5O3 B2551454 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-25-6](/img/structure/B2551454.png)

6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. This process leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. The direction of the heterocyclization has been established, providing insight into the possible mechanisms for the formation of the pyrimidine heterocycle .

Molecular Structure Analysis

Although the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of the 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones class of compounds can be inferred. These compounds are characterized by a fused triazole and quinazolinone ring system, which is substituted with various aryl groups .

Chemical Reactions Analysis

The papers provided do not offer specific information on the chemical reactions of this compound. However, the synthesis paper suggests that the compounds in this class are likely to undergo reactions typical of triazoles and quinazolinones, which may include nucleophilic attacks at the triazole ring or electrophilic substitutions at the aryl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not described in the provided papers. Nonetheless, the general properties of the synthesized compounds, such as solubility, melting points, and stability, can be deduced from the nature of the heterocyclic compounds synthesized. These properties are influenced by the presence of the triazole and quinazolinone rings, as well as the substituted aryl groups .

Anticonvulsant Activity Evaluation

A related study on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which share a similar heterocyclic structure, evaluated the anticonvulsant activity of these compounds. The study found that some derivatives exhibited significant oral activity against seizures induced by maximal electroshock in mice. Two compounds, in particular, showed wide margins of safety and potent activity against seizures induced by pentylenetetrazole and bicuculline . Although not the exact compound , this study provides a case where similar structures have been evaluated for biological activity, suggesting potential pharmacological applications for the compound class.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 6,6-Dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been synthesized through a three-component condensation process involving 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and dimedone or cyclohexanone, yielding partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structure of one such compound was confirmed via X-ray diffraction data (Lipson et al., 2006).

- Another study focused on the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, examining the direction of heterocyclization and analyzing possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003).

Potential Applications in Medicinal Chemistry

- While specific papers directly focusing on this compound were not found, related compounds, such as various [1,2,4]triazoloquinazoline derivatives, have been synthesized and evaluated for medicinal applications like antihypertensive and antihistaminic activities. For instance, a study synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their antihypertensive activity, showing significant results (Alagarsamy & Pathak, 2007).

- Another research synthesized new 1-substituted-4-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and screened them for H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs (Gobinath et al., 2020).

Catalytic and Synthetic Applications

- The synthesis of bis(tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones) catalyzed by ZnO nanoparticles was explored, showcasing a novel series prepared via a three-component reaction. This demonstrates the compound's potential in synthetic chemistry, especially under microwave irradiation and conventional heating (Abd El-Fatah et al., 2017).

Wirkmechanismus

The structure of these compounds allows them to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of this core structure make it a precise pharmacophore with a bioactive profile .

In terms of pharmacokinetics, in silico studies have been conducted for similar compounds . .

Eigenschaften

IUPAC Name |

6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-17(2)7-12-14(13(23)8-17)15(21-16(20-12)18-9-19-21)10-3-5-11(6-4-10)22(24)25/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAMFCTXJJFANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

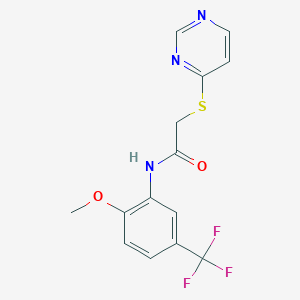

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

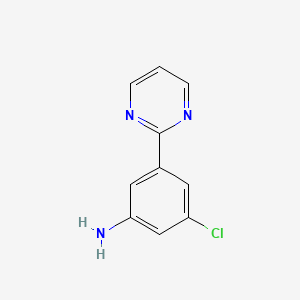

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

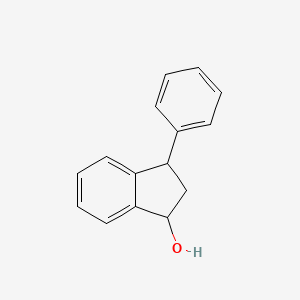

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)